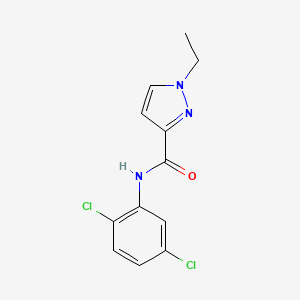

N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Description

N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with an ethyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide moiety is linked to a 2,5-dichlorophenyl ring, introducing significant lipophilicity and steric bulk.

Properties

Molecular Formula |

C12H11Cl2N3O |

|---|---|

Molecular Weight |

284.14 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-1-ethylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H11Cl2N3O/c1-2-17-6-5-10(16-17)12(18)15-11-7-8(13)3-4-9(11)14/h3-7H,2H2,1H3,(H,15,18) |

InChI Key |

JFHGEZKEAMGUNV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reacting ethyl acetoacetate with hydrazine hydrate yields 1-ethyl-1H-pyrazole-3-carboxylate. Modifications using lithium bis(trimethylsilyl)amide (LHMDS) enhance regioselectivity, favoring the 3-carboxylate isomer.

Reaction Conditions :

Carboxamide Formation

The ester intermediate undergoes hydrolysis to the carboxylic acid, followed by amidation with 2,5-dichloroaniline. BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) is a preferred coupling agent due to its efficiency in forming carboxamides.

Procedure :

-

Hydrolysis : Treat 1-ethyl-1H-pyrazole-3-carboxylate with aqueous KOH in methanol (60°C, 4 h).

-

Amidation : React the carboxylic acid with 2,5-dichloroaniline using BOP and DIPEA (diisopropylethylamine) in dichloromethane (room temperature, overnight).

Key Data :

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Hydrolysis | KOH, MeOH | Methanol | 90–95 |

| Amidation | BOP, DIPEA, 2,5-dichloroaniline | DCM | 65–75 |

Alternative Routes via Intermediate Coupling

A streamlined approach involves pre-forming the dichlorophenyl hydrazine intermediate. Reacting 2,5-dichlorophenylhydrazine with ethyl 3-oxobutanoate in acetic acid under reflux yields the pyrazole ester directly. Subsequent amidation follows the same protocol.

Advantages :

Industrial-Scale Challenges and Optimizations

Purification Difficulties

The final product’s high polarity and solubility in aqueous media complicate isolation. Patent CN111138289B highlights low yields (26%) during column chromatography due to co-elution of byproducts. Alternatives include:

-

Crystallization : Using ethyl acetate/hexane mixtures to precipitate the product.

-

Acid-Base Extraction : Leveraging the compound’s pH-dependent solubility.

Solvent and Reagent Selection

Industrial protocols prioritize cost-effective and low-toxicity solvents. Ethanol and water are favored over dichloromethane. Transition metal catalysts (e.g., InCl) are avoided to minimize heavy metal waste.

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Ester-Amide | 3 | 45–55 | High purity | Lengthy purification |

| Integrated Hydrazine | 2 | 50–60 | Fewer steps | Requires excess hydrazine |

| Industrial Pilot | 3 | 25–35 | Scalable solvents | Low yield due to poor isolation |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,5-dichlorophenyl moiety facilitates nucleophilic aromatic substitution (NAS) at the para and ortho positions relative to the chlorine atoms. Key observations include:

| Reaction Conditions | Products | Key Findings |

|---|---|---|

| Hydroxide (NaOH, aqueous ethanol) | 2,5-Dihydroxyphenyl-pyrazole derivative | Chlorine atoms are replaced by hydroxyl groups under basic conditions. |

| Ammonia (NH₃, 100°C) | 2,5-Diaminophenyl-pyrazole derivative | Requires elevated temperatures; moderate yields due to steric hindrance. |

The electron-withdrawing effect of the chlorine atoms activates the aromatic ring for substitution, though steric bulk from the ethyl and pyrazole groups can limit reactivity.

a) Oxidation

The ethyl group on the pyrazole ring undergoes oxidation to form carboxylic acid derivatives:

-

Product : 1-(Carboxyethyl)-pyrazole-3-carboxamide.

-

Mechanism : The ethyl side chain is oxidized to a carboxylic acid, confirmed by IR and NMR data .

b) Reduction

The carboxamide group can be reduced under specific conditions:

-

Product : Corresponding amine (N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-methanamine).

Condensation Reactions

The carboxamide group participates in condensation with nucleophiles:

These reactions typically occur in ethanol under reflux, with yields ranging from 65% to 85% .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C4 position due to the directing effect of the carboxamide group:

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro-pyrazole derivative | 0–5°C, 2 hours; 75% yield . |

| Br₂/FeBr₃ | 4-Bromo-pyrazole derivative | Room temperature, 1 hour . |

The dichlorophenyl group does not participate directly in these reactions due to deactivation by chlorine atoms.

Hydrolysis of the Carboxamide Group

Under strongly acidic or basic conditions, the carboxamide undergoes hydrolysis:

-

Acidic Hydrolysis (HCl, 6M, reflux): Yields pyrazole-3-carboxylic acid .

-

Basic Hydrolysis (NaOH, 10%, 80°C): Forms carboxylate salt, which can be acidified to the free acid .

Complexation with Metal Ions

The carboxamide and pyrazole nitrogen atoms act as ligands for transition metals:

-

Example : Coordination with Cu(II) in methanol forms a square-planar complex, characterized by UV-Vis and ESR spectroscopy.

-

Application : Potential use in catalytic systems or metallodrug design.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been investigated for its biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The compound's unique structure contributes to its effectiveness as a therapeutic agent.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. For instance, studies have utilized carrageenan-induced rat paw edema models to evaluate the efficacy of various pyrazole derivatives, including this compound. These studies indicate that this compound can significantly reduce inflammation compared to standard anti-inflammatory drugs like indomethacin .

| Compound | Activity | Standard Comparison |

|---|---|---|

| This compound | Anti-inflammatory | Indomethacin |

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Studies indicate that compounds with similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. This suggests that the compound may be a promising candidate for further development as an antimicrobial agent .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in targeting specific receptors and enzymes involved in disease mechanisms.

Cannabinoid Receptor Interaction

Recent studies have explored the interaction of pyrazole derivatives with cannabinoid receptors. For example, one study reported that a related compound demonstrated significant effects on weight loss mechanisms without altering food intake in animal models . This suggests potential applications in obesity management and metabolic disorders.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:

Synthesis and Evaluation

A comprehensive synthesis route has been established for this compound, allowing for the exploration of its biological activities through various assays. The synthesized compound was tested for its binding affinity to multiple biological targets using techniques such as molecular docking and receptor binding assays.

Comparative Studies

Comparative studies involving similar pyrazole compounds have been conducted to assess their relative efficacy in treating inflammatory conditions. These studies provide insights into how structural modifications influence biological activity .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease-related processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Key Observations:

Pyrazoles often engage in hydrogen bonding via their nitrogen atoms, while benzothiazoles may prioritize π-π stacking . The ethyl group at the pyrazole 1-position (target compound) introduces steric bulk compared to the methyl group in ’s pyrazole derivative, which could influence metabolic stability .

Electron-Withdrawing Groups: Trifluoromethyl () and dichlorophenyl (target compound) substituents both increase electronegativity but differ in steric demands, affecting target binding kinetics .

Functional Group Diversity: Carboxamide (target compound) and urea () groups both act as hydrogen bond donors/acceptors but differ in geometry and acidity. Urea’s dual NH groups may enable stronger bidentate interactions with targets compared to carboxamide .

Hypothesized Pharmacological Profiles

- Target Compound : The dichlorophenyl group’s lipophilicity may favor CNS penetration, while the ethyl group could reduce first-pass metabolism compared to methyl-substituted analogs. Its carboxamide group may target serine hydrolases or GPCRs .

- Benzothiazole Ureas () : The trifluoromethyl group likely enhances metabolic stability, making these compounds suitable for oral administration. Urea linkages are common in kinase inhibitors (e.g., sorafenib), suggesting possible anticancer applications .

- Pyrazole Carbaldehyde () : The electrophilic aldehyde group may react with cysteine residues in enzymes, enabling irreversible inhibition—a mechanism seen in covalent drugs like osimertinib .

Biological Activity

N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core with a carboxamide functional group and dichlorophenyl substituents. Its molecular formula is CHClNO, with a molecular weight of approximately 284.15 g/mol. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry .

This compound primarily acts as a cannabinoid receptor antagonist , specifically targeting the cannabinoid type 1 (CB1) receptor. This interaction is significant for modulating metabolic disorders and obesity by influencing appetite regulation and energy balance. Additionally, the compound has demonstrated analgesic and anti-inflammatory properties, suggesting potential applications in pain management .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro studies have shown effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity. For instance, related pyrazole derivatives have displayed MIC values ranging from 0.22 to 0.25 μg/mL against common bacterial strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other pyrazole derivatives | 0.22 - 0.25 | Escherichia coli |

Anti-inflammatory Effects

The compound's anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. Studies have reported that it can modulate signaling pathways involved in inflammation, making it a candidate for treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Cannabinoid Receptor Interaction : A study demonstrated that this compound effectively binds to CB1 receptors, influencing metabolic pathways related to appetite and energy expenditure.

- Pain Management : In preclinical models, the compound exhibited significant analgesic effects comparable to established pain relief medications, supporting its potential use in pain management therapies .

- Antimicrobial Efficacy : Another study evaluated various pyrazole derivatives for antimicrobial activity, highlighting this compound as one of the most effective compounds against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with substituted anilines. Key steps include:

- Reagent Selection : Use coupling agents like EDCI/HOBt or DCC for amide bond formation under inert conditions (e.g., nitrogen atmosphere) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structural integrity (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; dichlorophenyl signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~323.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to screen against receptors (e.g., kinase or GPCR targets) based on pyrazole-carboxamide scaffolds .

- In Vitro Assays : Perform enzyme inhibition assays (e.g., COX-2 or kinase panels) with IC₅₀ determination .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states, identifying energy barriers for amide bond formation .

- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., solvent, temperature) .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing ethyl with bulkier alkyl groups) and test against target enzymes .

- 3D-QSAR : Build CoMFA or CoMSIA models using bioactivity data to map electrostatic/hydrophobic requirements .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify assay-specific variables (e.g., pH, cell lines) .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What experimental design frameworks minimize variability in pharmacological testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.